2-Methylbutyl formate
Description
2-Methylbutyl formate (CAS No. 35073-27-9) is an ester widely utilized as a flavoring agent in the food and fragrance industries. It is derived from the esterification of formic acid with 2-methylbutanol, resulting in a molecular formula of C₆H₁₂O₂ and a molecular weight of 116.16 g/mol . The compound is characterized by its fruity, herbaceous aroma, making it a popular choice for enhancing flavors in beverages, confectionery, and perfumes. Its applications are governed by stringent safety and regulatory standards due to its use in consumable products.
Properties
CAS No. |
35073-27-9 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-methylbutyl formate |
InChI |
InChI=1S/C6H12O2/c1-3-6(2)4-8-5-7/h5-6H,3-4H2,1-2H3 |
InChI Key |
DWORILFBIRYUDC-UHFFFAOYSA-N |
SMILES |
CCC(C)COC=O |
Canonical SMILES |
CCC(C)COC=O |
Other CAS No. |
35073-27-9 |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences :
- Branching: 2-Methylbutyl isovalerate incorporates a branched isovaleroyl group (3-methylbutanoate), increasing steric hindrance compared to the linear formate group in this compound.
- Unsaturation : 3-Methylbut-2-enyl formate contains a double bond, enhancing reactivity toward addition reactions.
- Aromaticity: 2-Methylbutyl 2-hydroxybenzoate includes a phenolic hydroxyl group, enabling hydrogen bonding and altering solubility .
Physical and Chemical Properties
- Volatility: Lower molecular weight esters like this compound (116.16 g/mol) exhibit higher volatility, making them suitable for airborne fragrance applications.
- Hydrolysis Susceptibility : Formate esters (e.g., this compound) hydrolyze more rapidly than bulkier esters like isovalerates due to reduced steric protection of the ester carbonyl group.
- Thermal Stability : The unsaturated 3-methylbut-2-enyl formate may decompose at elevated temperatures via peroxidation of the double bond, limiting its use in high-heat processes .
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